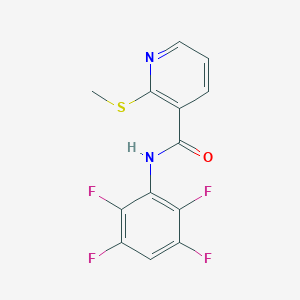
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide is a synthetic organic compound characterized by the presence of a nicotinamide core substituted with a methylthio group and a tetrafluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is converted to nicotinoyl chloride using thionyl chloride.
Formation of Intermediate: The nicotinoyl chloride is then reacted with 2,3,5,6-tetrafluoroaniline to form N-(2,3,5,6-tetrafluorophenyl)nicotinamide.
Introduction of Methylthio Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms on the tetrafluorophenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted tetrafluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes by binding to their active sites or allosteric sites. The presence of the tetrafluorophenyl group enhances its binding affinity and specificity, while the methylthio group may contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetrafluorophenol: Shares the tetrafluorophenyl group but lacks the nicotinamide core and methylthio group.
N-(2,3,5,6-Tetrafluorophenyl)nicotinamide: Similar structure but without the methylthio group.
2-(Methylthio)nicotinamide: Contains the nicotinamide core and methylthio group but lacks the tetrafluorophenyl group.
Uniqueness
2-(Methylthio)-N-(2,3,5,6-tetrafluorophenyl)nicotinamide is unique due to the combination of the tetrafluorophenyl group, which enhances its binding affinity and specificity, and the methylthio group, which contributes to its stability and reactivity
Propiedades
Fórmula molecular |
C13H8F4N2OS |
|---|---|
Peso molecular |
316.28 g/mol |
Nombre IUPAC |
2-methylsulfanyl-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H8F4N2OS/c1-21-13-6(3-2-4-18-13)12(20)19-11-9(16)7(14)5-8(15)10(11)17/h2-5H,1H3,(H,19,20) |
Clave InChI |
SWCOKCVAPJQMSU-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


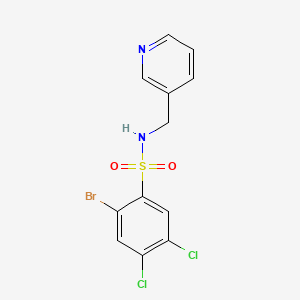
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368652.png)
![4-[3-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B13368654.png)

![6-(4-Tert-butylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368664.png)
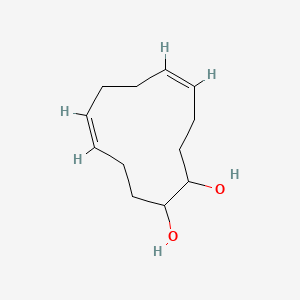
![N-(1,3-benzodioxol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13368672.png)
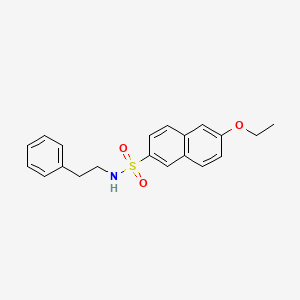
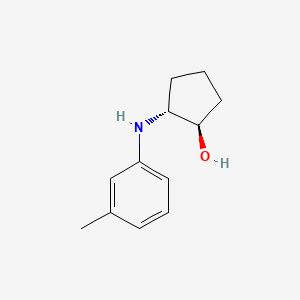
![3'-(2-Ethyl-6-methylphenyl)-3',4'-dihydrospiro[adamantane-2,5'-imidazole]-4'-one](/img/structure/B13368698.png)
![5',6'-Dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13368700.png)
![[14-(2,4-dichlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-yl] acetate](/img/structure/B13368704.png)
![3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B13368715.png)

